2-Morpholino-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline
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Overview
Description
2-Morpholino-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is a complex organic compound that features a morpholine ring, a tetrahydropyran ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline typically involves multiple steps, starting with the preparation of the morpholine and tetrahydropyran intermediates. One common method involves the reaction of 4-chloroaniline with morpholine in the presence of a base to form 4-morpholinoaniline. This intermediate is then reacted with tetrahydro-2H-pyran-2-ol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Morpholino-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Morpholino-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydropyran ring may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoaniline: Lacks the tetrahydropyran ring, making it less stable.
4-((Tetrahydro-2H-pyran-2-yl)oxy)aniline: Lacks the morpholine ring, reducing its potential bioactivity.
Uniqueness
2-Morpholino-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is unique due to the combination of the morpholine and tetrahydropyran rings, which confer both stability and potential bioactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-morpholin-4-yl-4-(oxan-2-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c16-13-5-4-12(20-15-3-1-2-8-19-15)11-14(13)17-6-9-18-10-7-17/h4-5,11,15H,1-3,6-10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDKVBYBODWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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